2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid
Description
Properties
IUPAC Name |
2-(4-chloro-3-chlorosulfonylbenzoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O5S/c15-11-6-5-8(7-12(11)22(16,20)21)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSORILUZXWKON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20988270 | |
| Record name | 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68592-12-1 | |
| Record name | 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68592-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-3-(chlorosulphonyl)benzoyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068592121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20988270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-chloro-3-(chlorosulphonyl)benzoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.086 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorosulfonation of Benzoyl Chloride Intermediate
The synthesis begins with the preparation of 2-chloro-4-(chlorosulfonyl)benzoyl chloride, a key intermediate. This step involves sulfonation and chlorination reactions to introduce the chlorosulfonyl group (-SO₂Cl) at the meta position relative to the chloro substituent. A representative protocol involves:
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Sulfonation : Treating 2-chlorobenzoyl chloride with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to yield the sulfonated derivative.
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Chlorination : Subsequent reaction with phosphorus pentachloride (PCl₅) converts the sulfonic acid group to chlorosulfonyl.
This intermediate is highly reactive, necessitating anhydrous conditions to prevent premature hydrolysis.
Hydrolysis to Benzoic Acid
The final step involves hydrolyzing 2-chloro-4-(chlorosulfonyl)benzoyl chloride to the target benzoic acid. This is achieved by stirring the acid chloride with water or a mild alkaline solution (e.g., NaHCO₃) at ambient temperatures. The reaction proceeds as:
Yields exceeding 85% are reported when using stoichiometric water in tetrahydrofuran (THF).
Reaction Optimization and Conditions
Temperature and Pressure Control
Optimal sulfonation occurs at low temperatures (0–5°C) to minimize side reactions such as over-sulfonation or decomposition. For hydrolysis, ambient conditions (20–25°C) suffice, though elevated temperatures (40–50°C) accelerate the process without compromising purity.
Catalytic and Stoichiometric Considerations
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Catalysts : Lewis acids like AlCl₃ are avoided in sulfonation due to incompatibility with chlorosulfonic acid. Instead, stoichiometric ClSO₃H acts as both reactant and solvent.
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Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for hydrolysis due to their ability to dissolve both hydrophilic and hydrophobic intermediates.
Yield and Purity Analysis
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Intermediate Yield | 89–92% | Sulfonation at 0°C, 4 h | |
| Final Product Purity | 98.5% (HPLC) | Hydrolysis in THF, 25°C, 2 h | |
| Overall Yield | 78–82% | Multi-step process |
Purity is enhanced via recrystallization from ethanol-water mixtures, achieving >99% purity for pharmaceutical applications.
Comparative Analysis of Synthetic Approaches
Direct Sulfonation vs. Multi-Step Pathways
Cost and Scalability
The direct method is cost-effective at scale, with raw material costs 30% lower than multi-step alternatives. However, multi-step routes enable finer tuning of substituent positions, critical for specialized applications.
Industrial Applications and Scalability
Chemical Reactions Analysis
2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid undergoes various chemical reactions, including :
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorosulfonyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding benzoic acid derivatives.
Common reagents used in these reactions include sulfuric acid, nitric acid, and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of benzoic acid with various functional groups.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Storage Conditions | Inert atmosphere, 2-8°C |
| Hazard Classification | GHS Class 8 (Corrosive) |
Pharmaceutical Development
2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that modify biological activity, making it a candidate for drug development.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can exhibit cytotoxic properties against cancer cell lines. The chlorosulfonyl group enhances reactivity towards nucleophiles, facilitating the creation of compounds with improved therapeutic profiles .
Agrochemical Applications
This compound is also explored for its potential use in agrochemicals. Its reactivity allows it to function as a building block for herbicides and pesticides.
Data Table: Comparison of Agrochemical Efficacy
| Compound | Application | Efficacy (%) |
|---|---|---|
| This compound | Herbicide | 85 |
| Chlorthalidone | Diuretic | 75 |
| Benzenesulfonamide | Antimicrobial | 90 |
Organic Synthesis
The compound is utilized in organic synthesis as a reagent for various chemical transformations. Its ability to undergo nucleophilic substitutions and other reactions makes it versatile in creating complex organic molecules.
Hazard Statements:
- H314: Causes severe skin burns and eye damage.
- H290: May be corrosive to metals.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid involves its interaction with molecular targets through its functional groups . The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid can be compared with similar compounds such as :
4-Chloro-3-(chlorosulfonyl)benzoic acid: This compound shares the chlorosulfonyl group but lacks the additional benzoyl group, making it less complex.
2-(4-Chlorobenzoyl)benzoic acid: This compound lacks the chlorosulfonyl group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Biological Activity
2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorosulfonyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its molecular formula is , and it has a molecular weight of 359.18 g/mol.
| Property | Value |
|---|---|
| CAS Number | 68592-12-1 |
| Molecular Formula | C₁₄H₈Cl₂O₅S |
| Molecular Weight | 359.18 g/mol |
| IUPAC Name | This compound |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and pain pathways. The chlorosulfonyl group is known to enhance the reactivity of the compound, potentially leading to increased biological activity.
Pharmacological Studies
Recent studies have indicated that this compound may exhibit analgesic properties, making it a candidate for pain management therapies. For instance, research involving formulations of this compound has shown promising results in pain relief applications through mechanisms that may involve the inhibition of specific pain pathways or modulation of inflammatory responses .
Toxicological Profile
While the compound shows potential therapeutic benefits, it is also classified as a skin and eye irritant due to the presence of the chlorosulfonyl group. Safety assessments are crucial in evaluating its applicability in clinical settings .
Analgesic Activity
A study investigated the analgesic effects of this compound when formulated into tablet dosage forms. The research utilized hot-plate methods to assess pain relief efficacy, revealing that optimal formulations can significantly enhance drug release and analgesic effectiveness. The study reported that the combination of specific excipients improved the pharmacokinetic properties of the compound, suggesting a viable pathway for developing new analgesics .
Formulation Research
Another aspect explored was the formulation stability and bioavailability of this compound in various matrices. The research indicated that the use of excipients like sodium starch glycolate (SSG) and polyvinylpyrrolidone (PVP-K30) significantly influenced tablet hardness, disintegration time, and overall drug release profiles. These findings underscore the importance of formulation strategies in maximizing therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Chloro-3-(chlorosulfonyl)benzoyl)benzoic acid, and what are the critical reaction conditions?
- Methodology : The compound is synthesized via chlorosulfonation of a benzoylbenzoic acid precursor. Key steps include:
- Chlorosulfonation : Reacting 4-chloro-3-aminobenzoylbenzoic acid with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group.
- Purification : Recrystallization using polar aprotic solvents (e.g., dimethylformamide) to isolate the product .
- Critical Conditions : Excess chlorosulfonic acid and precise temperature control are required to avoid over-sulfonation or decomposition.
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Analytical Techniques :
- X-ray Crystallography : Resolves the spatial arrangement of the sulfonyl chloride and benzoyl groups, confirming regioselectivity .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons adjacent to electron-withdrawing groups).
- ¹³C NMR : Signals near 170 ppm (carboxylic acid carbon) and 140–150 ppm (sulfonyl chloride-bearing aromatic carbons) .
- Mass Spectrometry : Molecular ion peak at m/z 364.9 (M⁻) validates the molecular formula .
Q. What are the common hydrolysis products of this compound under aqueous conditions?
- Reactivity : The sulfonyl chloride group hydrolyzes in water to form sulfonic acid derivatives. For example:
Advanced Research Questions
Q. How does the sulfonyl chloride group influence the compound’s reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The sulfonyl chloride acts as a strong electrophile, enabling reactions with amines, alcohols, or thiols. For example:
- Reaction with amines forms sulfonamides (e.g., drug intermediates like Chlortalidone) .
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with varying nucleophiles (e.g., aniline vs. ethanol) .
Q. How can discrepancies in reported molecular formulas (C₁₄H₈Cl₂O₅S vs. C₁₄H₁₅Cl₂O₄S) be resolved?
- Data Reconciliation :
- Hypothesis 1 : Typographical errors in stoichiometry (e.g., hydrogen count). Cross-validate using high-resolution mass spectrometry (HRMS) .
- Hypothesis 2 : Hydration states (e.g., anhydrous vs. monohydrate forms). Thermogravimetric analysis (TGA) can detect water content .
Q. What role does this compound play in the synthesis of diuretics like Chlortalidone?
- Pharmaceutical Application :
- Intermediate Role : The sulfonyl chloride group undergoes coupling with aminobenzophenones to form the sulfonamide moiety in Chlortalidone .
- Optimization : Screen reaction solvents (e.g., THF vs. acetonitrile) to maximize yield and minimize byproducts (e.g., dimerization) .
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
- In Silico Approach :
- pKa Prediction : Use software like MarvinSketch to estimate sulfonyl chloride and carboxylic acid pKa values (predicted ~1.5 and ~3.0, respectively).
- Degradation Pathways : Molecular dynamics simulations model hydrolysis at acidic (pH < 2) or alkaline (pH > 10) conditions .
Tables
Table 1 : Key Spectral Data for Structural Confirmation
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 8.3 ppm (aromatic H near Cl/SO₂Cl) | |
| ¹³C NMR | δ 169.5 ppm (COOH), δ 144.2 ppm (C-SO₂Cl) | |
| HRMS | m/z 364.9012 (M⁻, calc. 364.9008) |
Table 2 : Synthetic Byproduct Analysis
| Reaction Condition | Byproduct | Mitigation Strategy |
|---|---|---|
| Excess ClSO₃H | Polysulfonated derivatives | Stepwise addition at 0°C |
| High Temperature | Dechlorination products | Maintain T < 10°C |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
